BenchChemオンラインストアへようこそ!

2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine

GPCR Pharmacology Adenosine Receptor Binding Radioligand Displacement

This 2,N⁶-disubstituted adenosine analog (CAS 266688-90-8) offers unique pharmacology: 316-fold A1/A2A selectivity, 45-fold A1/A3 selectivity, and A3 antagonist/inverse agonist activity. Its IC₅₀ of 5.44 μM against T. b. rhodesiense supports antitrypanosomal SAR campaigns. XlogP=4.6 and transporter-independent passive diffusion make it an ideal control for nucleoside uptake studies. Supplied at ≥95% purity for in vitro/in vivo research. Out-of-stock at some suppliers; custom synthesis may be required. Contact vendors for current availability.

Molecular Formula C29H34N6O4
Molecular Weight 530.6 g/mol
CAS No. 266688-90-8
Cat. No. B12919753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine
CAS266688-90-8
Molecular FormulaC29H34N6O4
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)NCC(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C29H34N6O4/c36-16-22-24(37)25(38)28(39-22)35-17-31-23-26(33-29(34-27(23)35)32-20-13-7-8-14-20)30-15-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,17,20-22,24-25,28,36-38H,7-8,13-16H2,(H2,30,32,33,34)/t22-,24-,25-,28-/m1/s1
InChIKeyBEWLOOLKMOTCKY-ZYWWQZICSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine CAS 266688-90-8: Product Specification and Procurement Baseline


2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine (CAS 266688-90-8) is a synthetic 2,N⁶-disubstituted adenosine analog with the molecular formula C₂₉H₃₄N₆O₄ and molecular weight 530.6 g/mol [1]. The compound belongs to the class of adenosine receptor ligands and features a cyclopentylamino substitution at the 2-position combined with a 2,2-diphenylethyl substituent at the N⁶-position of the adenine core [2]. It is supplied as a research compound with standard purity of ≥95% for in vitro and in vivo pharmacological investigations .

Why 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine Cannot Be Replaced by Generic Adenosine Receptor Agonists in Critical Research


Generic substitution among adenosine receptor agonists fails because the specific substitution pattern—2-cyclopentylamino plus N⁶-2,2-diphenylethyl—engenders a unique confluence of pharmacological properties not recapitulated by any single comparator. The large aromatic N⁶ substituent confers distinct receptor selectivity profiles and antiprotozoal activity that are absent in simpler analogs such as N⁶-cyclopentyladenosine (CPA) or CGS 21680 [1]. Furthermore, 2,N⁶-disubstituted adenosine analogs exhibit structure-dependent functional outcomes ranging from full agonism to antagonism depending on the specific substitution combination [2]. The quantitative evidence below establishes precisely where this compound diverges from its closest analogs in terms of receptor binding affinity, subtype selectivity, functional efficacy, and antiparasitic activity.

2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine: Quantified Differentiation Evidence for Informed Procurement


A1 Receptor Binding Affinity Compared to Structural Analogs

This compound exhibits A1 receptor binding affinity with Ki = 3.1 ± 0.9 nM, demonstrating 316-fold selectivity for A1 over A2A receptors and 45-fold selectivity for A1 over A3 receptors . In comparison, the prototypic A1 agonist N⁶-cyclopentyladenosine (CPA) exhibits Ki = 2.3 nM at human A1 but with substantially lower selectivity (approximately 343-fold A1/A2A and 19-fold A1/A3) [1]. Critically, the 2-cyclopentylamino-N⁶-2,2-diphenylethyl substitution pattern yields enhanced A1/A2A selectivity relative to the comparator N⁶-cyclopentyl-2-(3-phenylaminocarbonyltriazene-1-yl)adenosine, which shows only 75-fold A1/A2A selectivity .

GPCR Pharmacology Adenosine Receptor Binding Radioligand Displacement

Anti-Trypanosomal Activity Against Trypanosoma brucei rhodesiense

In a systematic library screen of 2,N⁶-disubstituted adenosine analogs, this compound demonstrated IC₅₀ = 5.44 μM against Trypanosoma brucei rhodesiense bloodstream forms in vitro [1]. This activity is specifically conferred by the 2-cyclopentylamino substitution pattern; analogs bearing 2-methoxy or 2-histamino substitutions with the same N⁶-2,2-diphenylethyl group exhibited substantially lower or undetectable anti-trypanosomal activity [1]. The most potent analog in the series, 2-cyclopentylamino-N⁶-cyclopentyladenosine (NA42), achieved IC₅₀ = 26 ± 4 nM [1], indicating that while the target compound is not the most potent analog, its unique combination of A1 receptor selectivity and antiparasitic activity distinguishes it from purely receptor-targeted agonists.

Antiparasitic Drug Discovery Neglected Tropical Diseases Trypanosomiasis

A3 Adenosine Receptor Functional Antagonism

Functional characterization reveals that the N⁶-2,2-diphenylethyl substitution confers A3 adenosine receptor antagonism rather than agonism [1]. In cAMP accumulation assays, N⁶-(2,2-diphenylethyl)adenosine derivatives consistently exhibit antagonist or inverse agonist behavior at the human A3 receptor, whereas closely related N⁶-ethyl derivatives tend to function as agonists [1]. This functional divergence is not observed in A1 receptor assays, where the compound retains agonism. In contrast, the selective A2A agonist CGS 21680 (Ki = 27 nM at A2A) is a full agonist at A2A with 140-fold selectivity over A1 [2], and the A1-selective agonist CPA (Ki = 2.3 nM at A1) functions as a full agonist at A1 with minimal A3 activity .

GPCR Functional Selectivity A3 Adenosine Receptor cAMP Signaling

Structural Determinants of Selectivity: 2-Cyclopentylamino and N⁶-Diphenylethyl Substitution Pattern

The combination of 2-cyclopentylamino and N⁶-2,2-diphenylethyl substitutions produces a unique selectivity fingerprint that neither substitution achieves alone. N⁶-(2,2-diphenylethyl)adenosine lacking the 2-substituent shows 12-fold selectivity for A3 over A1 and 130-fold over A2A , whereas addition of the 2-cyclopentylamino group in the target compound reverses this profile to 316-fold A1/A2A selectivity and 45-fold A1/A3 selectivity . Conversely, 2-cyclopentylamino-substituted adenosine without the N⁶-diphenylethyl group (i.e., 2-cyclopentylaminoadenosine) shows markedly reduced A1 affinity and selectivity. This synergistic effect of dual substitution is not observed with 2-methoxy or 2-histamino combinations, which produce low receptor affinity and minimal selectivity [1].

Structure-Activity Relationship Molecular Pharmacology Receptor Subtype Selectivity

Lipophilicity and Calculated Membrane Permeability

The compound exhibits calculated XlogP = 4.6 [1], substantially higher than the endogenous ligand adenosine (XlogP ≈ -1.5) and the prototypic A1 agonist CPA (calculated logP ≈ 1.5-2.0). This elevated lipophilicity is conferred by the N⁶-2,2-diphenylethyl moiety and correlates with the observed ability of 2,N⁶-disubstituted adenosine analogs to diffuse passively across cellular membranes independent of nucleoside transporters [2]. Specifically, the high calculated octanol-water partition coefficient values allow analogs in this series to bypass purine transporters, as demonstrated by equivalent activity against wild-type and P2 nucleoside transporter-deficient Trypanosoma brucei strains [2]. In contrast, CPA and CGS 21680 (calculated logP ≈ 1.5-2.5) exhibit greater dependence on transporter-mediated uptake.

Physicochemical Properties Drug-likeness In Vitro ADME

Partial Agonism and GTP Shift Properties at A1 Adenosine Receptors

Although direct GTP shift data for this specific compound are not available in the open literature, structural analogs in the N⁶,C8-disubstituted adenosine series exhibit GTP shifts ranging from 1.1 to 3.8, consistently lower than the GTP shift of 6.0 for the full agonist CPA [1]. This reduced GTP shift is indicative of partial agonism in vivo, as these derivatives show lower intrinsic activities than CPA on the decrease in heart rate in conscious, normotensive rats [1]. Given the 2-cyclopentylamino substitution pattern shared with these characterized partial agonists, this compound is predicted to exhibit partial agonist properties at A1 receptors, distinguishing it from full agonists such as CPA (full A1 agonist) and CGS 21680 (full A2A agonist) [2].

Functional Efficacy G Protein Coupling Partial Agonism

Optimal Research and Industrial Use Cases for 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine Based on Quantified Evidence


A1 Adenosine Receptor Selectivity Profiling in Cardiovascular Pharmacology

The compound's 316-fold A1/A2A selectivity and 45-fold A1/A3 selectivity make it suitable for ex vivo and in vitro cardiovascular studies requiring discrimination between A1-mediated negative chronotropic/dromotropic effects and A2A-mediated vasodilation. Unlike CPA, which exhibits lower A1/A3 selectivity (approximately 19-fold), this compound provides cleaner A1 receptor occupancy with reduced A3 confounding. Applications include Langendorff-perfused heart preparations, isolated atrial/ventricular myocyte electrophysiology, and coronary flow studies where A1 versus A2A contributions must be resolved.

Antiparasitic Drug Discovery Programs Targeting Trypanosoma brucei

The compound's demonstrated IC₅₀ of 5.44 μM against T. b. rhodesiense [1] positions it as a starting point for structure-activity relationship (SAR) campaigns in trypanosomiasis drug discovery. Its activity is specifically dependent on the 2-cyclopentylamino substitution pattern, providing a defined scaffold for medicinal chemistry optimization. Unlike dedicated antiparasitic agents, this compound offers the unique advantage of simultaneous adenosine receptor modulation, enabling investigation of host-pathogen interactions involving purinergic signaling during trypanosome infection.

A3 Adenosine Receptor Antagonist Tool Compound Development

The compound functions as an A3 receptor antagonist/inverse agonist [2], distinguishing it from all common adenosine agonists (CPA, CCPA, CGS 21680, NECA) which either lack A3 activity or act as agonists at this subtype. This property makes it valuable for studies requiring selective A3 blockade without concomitant A1 or A2A activation, such as investigating A3-mediated modulation of inflammatory cytokine release, mast cell degranulation, or cancer cell proliferation, where agonism at other adenosine receptor subtypes would confound interpretation.

Transporter-Independent Nucleoside Analog Delivery Studies

With XlogP = 4.6 and demonstrated passive diffusion across cellular membranes independent of nucleoside transporters [3], this compound serves as a control for studies examining the role of equilibrative and concentrative nucleoside transporters in adenosine analog uptake. Applications include comparative uptake assays in cell lines with differential transporter expression (e.g., ENT1/ENT2 knockout models), and validation of intracellular target engagement in cells where nucleoside transporter activity is impaired or saturated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.